endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate

Chiral/Isomer Separation HPLC Method Validation Granisetron Intermediate Quality Control

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate (CAS 1174751-61-1) is the acetate salt of endo-granatamine, a conformationally constrained bicyclic diamine that serves as the critical penultimate intermediate in the synthesis of granisetron hydrochloride, a widely prescribed 5-HT₃ receptor antagonist antiemetic. This compound, formally designated as Granisetron Related Compound E (USP) and Granisetron Impurity E (EP), is supplied as a white to off-white solid with molecular formula C₉H₁₈N₂·C₂H₄O₂ (MW 214.30) and is recognized by both the United States Pharmacopeia and European Pharmacopoeia as an official reference standard for impurity limit testing in granisetron drug substance and finished product.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B13427013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(=O)O.CN1C2CCCC1CC(C2)N
InChIInChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)/t7?,8-,9+;
InChIKeyHYQYXDHNQSCRHN-QGGRMKRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate: Key Intermediate and Pharmacopoeial Reference Standard for Granisetron Quality Control


endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate (CAS 1174751-61-1) is the acetate salt of endo-granatamine, a conformationally constrained bicyclic diamine that serves as the critical penultimate intermediate in the synthesis of granisetron hydrochloride, a widely prescribed 5-HT₃ receptor antagonist antiemetic . This compound, formally designated as Granisetron Related Compound E (USP) and Granisetron Impurity E (EP), is supplied as a white to off-white solid with molecular formula C₉H₁₈N₂·C₂H₄O₂ (MW 214.30) and is recognized by both the United States Pharmacopeia and European Pharmacopoeia as an official reference standard for impurity limit testing in granisetron drug substance and finished product .

Why endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate Cannot Be Substituted with In-Class Analogs


The endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold presents two independent axes of differentiation—stereochemistry (endo vs. exo) and salt form (acetate vs. free base vs. hydrochloride)—that preclude generic substitution. The endo configuration is a strict pharmacopoeial requirement for granisetron synthesis; the exo isomer, which co-forms during manufacture, produces an inactive condensation product and must be controlled as a process impurity at levels ≤0.5% [1]. Furthermore, the acetate salt provides a well-defined crystalline solid (mp >147°C dec.) suitable for precise reference standard preparation, whereas the free base is a hygroscopic liquid that is difficult to handle and weigh accurately for analytical use . Substituting any alternative salt or stereoisomer invalidates compendial compliance and compromises analytical accuracy.

Quantitative Differentiation Evidence for endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate Against Closest Analogs


Endo vs. Exo Isomer Chromatographic Resolution: Validated HPLC Separation with Resolution >4.0

The endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is the required intermediate for granisetron; the exo isomer is a process-related impurity that must be controlled. A validated HPLC method achieved chromatographic resolution >4.0 between the exo and endo isomers on an Inertsil C8 column with 0.3% trifluoroacetic acid mobile phase. The limit of detection (LOD) and limit of quantification (LOQ) for the exo isomer were 0.8 µg/mL and 2.5 µg/mL respectively (10 µL injection), with recovery ranging from 99–102% w/w in the endo-isomer sample [1]. The test solution and mobile phase were stable for up to 48 hours [2].

Chiral/Isomer Separation HPLC Method Validation Granisetron Intermediate Quality Control

Salt Form Physical State: Acetate Solid vs. Free Base Liquid for Reference Standard Handling

The acetate salt of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is an off-white to white solid with a melting/decomposition point >147°C, suitable for precise weighing of the 15 mg aliquots distributed as USP Reference Standard . In contrast, the free base (CAS 76272-56-5) is a colorless to pale yellow liquid at ambient temperature with a boiling point of 115–119°C at 18 mmHg . The solid acetate form eliminates volumetric handling errors inherent to liquids and reduces exposure to atmospheric moisture during standard preparation.

Salt Selection Solid-State Characterization Reference Standard Handling

Pharmacopoeial Reference Standard Designation: Exclusive USP/EP Recognition of the Acetate Salt

The United States Pharmacopeia explicitly designates the acetate salt as USP Granisetron Related Compound E RS, the sole reference standard for the limit test of this impurity in granisetron hydrochloride monographs . The European Pharmacopoeia similarly recognizes this compound as Granisetron Impurity E CRS. The acceptance criterion for granisetron related compound E in USP Granisetron Hydrochloride is ≤0.5%, requiring a standard solution prepared from the acetate salt at a concentration of 0.25 mg/mL with a correction factor applied from the USP label [1]. Neither the free base nor the dihydrochloride salt has this official compendial recognition for the limit test.

Pharmacopoeial Compliance Reference Standard Traceability Regulatory Quality Control

Endo Stereochemical Requirement in Granisetron Synthesis: Exo Isomer Incompatible with Final Drug Substance

The synthesis of granisetron, as disclosed in EP0200444 and US4886808, requires condensation of 1-methylindazole-3-carboxylic acid chloride with the endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to produce the active 5-HT3 receptor antagonist [1]. The exo isomer, when subjected to identical reaction conditions, yields an amide with different stereochemistry that lacks the requisite pharmacological activity. The separation of exo and endo isomers of granatamine is therefore a critical quality step, with the endo isomer obtained at approximately 16.8% overall yield in optimized industrial processes [2].

Stereospecific Synthesis Process Chemistry 5-HT3 Antagonist

Hygroscopicity-Controlled Storage: Acetate Requires -20°C Inert Atmosphere vs. Free Base Refrigeration

The acetate salt is explicitly classified as hygroscopic and requires storage at -20°C in a freezer under an inert atmosphere to prevent moisture uptake that could compromise reference standard potency . By comparison, the free base (CAS 76272-56-5) is recommended for long-term storage in a cool, dry place at room temperature . The acetate salt is sparingly soluble in DMSO and methanol, while the free base is a liquid miscible with organic solvents, offering different dissolution behavior in sample preparation workflows.

Stability and Storage Hygroscopicity Product Handling

Procurement-Driven Application Scenarios for endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate


USP/EP Pharmacopoeial Impurity Limit Testing in Granisetron Hydrochloride API and Finished Dosage

Quality control laboratories performing compendial release testing of granisetron hydrochloride drug substance or injection must prepare a 0.25 mg/mL standard solution of USP Granisetron Related Compound E RS (the acetate salt) for the Thin-Layer Chromatography limit test specified in USP32-NF27 [1]. The acetate salt's solid form enables accurate gravimetric preparation with the USP-required correction factor to achieve the ≤0.5% impurity acceptance criterion. Use of any non-pharmacopoeial alternative invalidates the regulatory submission .

Process Impurity Monitoring and Exo-Isomer Quantitation During Granisetron Intermediate Manufacture

The validated HPLC method achieving resolution >4.0 between endo and exo isomers, with LOD 0.8 µg/mL and LOQ 2.5 µg/mL for the exo impurity, enables in-process monitoring of granatamine batches prior to condensation with 1-methylindazole-3-carbonyl chloride [1]. Procurement of the pure endo intermediate (either as acetate salt for reference or free base for synthesis) is essential to ensure the exo impurity level does not propagate into the final granisetron API, where the pharmacopoeial limit is 0.5% .

Analytical Method Development, Validation, and Cross-Validation of Isomer Separation Systems

The endo-granatamine acetate serves as a well-characterized reference material for developing alternative isomer separation methods (e.g., UHPLC, chiral SFC), system suitability testing, and cross-validation between laboratories. The validated 48-hour solution stability of the test preparation [1] supports extended analytical sequences. The acetate salt's hygroscopicity necessitates anhydrous solvent preparation to ensure consistent standard concentration; laboratories should verify water content by Karl Fischer titration if storage conditions are compromised .

Synthesis of Granisetron and Structurally Related 5-HT3 Antagonist Candidates

The endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold is the essential building block for granisetron and derivative 5-HT3 receptor antagonists, as established in EP0200444 and subsequent medicinal chemistry programs [1]. The acetate salt can be converted to the free base in situ for condensation reactions. Researchers developing next-generation antiemetics or PET tracer ligands (e.g., [11C]-granisetron) should requisition the acetate salt for its defined stoichiometry and solid-state purity, enabling precise charge calculations for amide coupling .

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